4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-9-15-10-13(3-8-17(15)20-12)11-19-18(21)14-4-6-16(22-2)7-5-14/h3-10,20H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOAGEXQOHYQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the methoxy and methyl groups.
Amide Formation: The final step involves the formation of the benzamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted indole and benzamide compounds .
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Anticancer Research
The compound has shown potential as an anticancer agent. In vitro studies indicate that it inhibits cell proliferation in various cancer cell lines, suggesting its role as a lead compound for drug development targeting cancer pathways.
2.2 Antimicrobial Properties
Preliminary studies have demonstrated the compound's activity against certain pathogens, indicating its potential use in treating infectious diseases such as malaria and toxoplasmosis.
2.3 Anti-inflammatory Effects
Research indicates that derivatives of this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory therapies.
Biological Studies
The biological activity of 4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can be attributed to its interaction with specific enzymes and receptors. The indole moiety enhances binding affinity, while the methoxy and benzamide groups contribute to specificity and reactivity.
Key Mechanisms of Action
- Enzyme Interaction: The compound may inhibit specific enzymes involved in tumor progression.
- Receptor Modulation: It can act on various receptors, influencing cellular signaling pathways relevant to cancer and inflammation.
Case Studies
Several studies have highlighted the potential applications of this compound:
5.1 Cancer Treatment
In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer models, suggesting its role as a lead compound for anticancer drug development.
5.2 Infectious Diseases
Research has shown promising results against protozoan parasites, indicating potential use in treating diseases like malaria and toxoplasmosis.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) may improve metabolic stability over halogens (electron-withdrawing), but halogens enhance lipophilicity for membrane penetration .
- Substitution Position : Indol-5-yl vs. indol-3-yl substitution significantly impacts receptor binding due to spatial orientation .
- Linker Flexibility : Shorter linkers (methylene vs. ethyl) reduce conformational entropy, favoring stronger binding .
- Fluorination : Fluorinated chains improve potency and oral efficacy but may increase synthetic complexity .
Biological Activity
4-Methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a methoxy group attached to a benzamide, linked via a methyl bridge to an indole moiety. The synthesis typically involves several steps:
- Formation of Indole Core : Methods like Fischer indole synthesis are used.
- Substitution Reactions : Introduction of methoxy and methyl groups.
- Amide Formation : Finalizing the benzamide structure.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antiviral Properties
Studies have shown that similar indole derivatives possess antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV). For instance, compounds derived from N-phenylbenzamide have demonstrated the ability to increase intracellular levels of APOBEC3G, which inhibits HBV replication .
Anticancer Activity
The compound's antiproliferative effects have been evaluated against several cancer cell lines. It has shown promising results with IC50 values in the low micromolar range, indicating significant growth inhibition of cancer cells .
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| HepG2.2.15 | 1.99 | Lamivudine (3TC) | 7.37 |
| HepG2.A64 | 3.30 | Lamivudine (3TC) | >440 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, potentially through the inhibition of enzymes involved in inflammatory pathways.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Binding to Enzymes/Receptors : The compound may inhibit certain enzymes or receptors involved in viral replication or cancer cell proliferation.
- Modulation of Biochemical Pathways : It could alter signaling pathways that lead to reduced inflammation or cancer cell growth.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antiviral Activity Against HBV : In vitro studies demonstrated that the compound significantly inhibited HBV replication in HepG2 cell lines, showcasing its potential as an anti-HBV agent .
- Anticancer Efficacy : A comparative study reported that derivatives similar to this compound exhibited lower IC50 values than standard anticancer drugs like doxorubicin and etoposide, suggesting superior potency in certain cases .
Comparative Analysis with Similar Compounds
When compared with other indole derivatives such as N-[(1-methyl-1H-indol-3-yl)methyl]benzamide and indole-3-acetic acid, this compound demonstrates unique properties due to its specific substitution pattern, which may enhance its biological activity and pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-methoxybenzoic acid derivatives and 2-methyl-1H-indol-5-ylmethanamine. Key steps include:
- Activation of the carboxylic acid using coupling agents like oxalyl chloride or EDCI/HOBt.
- Reaction with the indole-derived amine under inert conditions (e.g., nitrogen atmosphere) at room temperature or mild heating (40–60°C).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm for OCH3), benzamide carbonyl (δ ~167 ppm), and indole NH (δ ~10–11 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- X-ray crystallography : Resolve the 3D structure, particularly the orientation of the methoxy group and indole-methyl substituent (e.g., using SHELXL for refinement) .
Q. What preliminary pharmacological targets are hypothesized for this compound?
- Methodological Answer : Structural analogs (e.g., 4-fluorobenzamide-indole derivatives) show affinity for serotonin receptors (5-HT1F, 5-HT1D). To validate:
- Perform radioligand binding assays using transfected cell lines expressing 5-HT receptor subtypes.
- Compare inhibition constants (Ki) against reference agonists/antagonists (e.g., LY-334370 for 5-HT1F) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s receptor selectivity?
- Methodological Answer :
- Variation of substituents : Modify the methoxy group (e.g., replace with halogen, alkyl) to assess steric/electronic effects on binding.
- Linker optimization : Replace the methylene bridge with ethylene or rigid spacers to alter conformational flexibility.
- Dimerization : Covalently link two molecules (e.g., via C3-C3 bridges) to enhance 5-HT1D selectivity, as seen in LY-334370 dimers .
Q. How can metabolic instability be addressed in preclinical development?
- Methodological Answer :
- MetaSite prediction : Use in silico tools to identify metabolic soft spots (e.g., O-demethylation of methoxy groups).
- Stabilization strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring or replace the methoxy group with a bioisostere (e.g., trifluoromethyl).
- In vitro validation : Test stability in human liver microsomes (HLM) and cytochrome P450 inhibition assays .
Q. How to resolve contradictions in receptor binding data across experimental models?
- Methodological Answer :
- Species-specific assays : Compare binding affinities in human vs. rodent receptor isoforms (e.g., guinea pig 5-HT1F vs. human 5-HT1D).
- Functional assays : Use tissue-based models (e.g., rabbit saphenous vein contraction for 5-HT1B/1D) to confirm agonism/antagonism beyond radioligand binding.
- Enantiomer testing : Separate chiral analogs (e.g., via HPLC) to isolate active enantiomers, as seen in ZD3523 studies .
Q. What computational approaches enhance the design of selective analogs?
- Methodological Answer :
- Molecular docking : Model interactions with receptor binding pockets (e.g., 5-HT1F’s hydrophobic cleft) using Schrödinger Suite or AutoDock.
- 3D-QSAR : Generate CoMFA/CoMSIA models correlating substituent properties with activity.
- Free-energy perturbation (FEP) : Predict binding energy changes for fluorine substitutions or methyl group additions .
Experimental Design & Data Analysis
Q. How to design a robust in vivo pharmacokinetic (PK) study for this compound?
- Methodological Answer :
- Dosing routes : Administer orally and intravenously to calculate bioavailability (F%).
- Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hr post-dose.
- Analytical method : Use LC-MS/MS to quantify parent compound and metabolites (e.g., O-demethylated derivatives).
- Data modeling : Fit to non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Quality control (QC) : Monitor reaction progress via TLC/HPLC at intermediate stages.
- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to improve polymorph consistency.
- Stability testing : Store batches under accelerated conditions (40°C/75% RH) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
